molecular formula C10H10O2S B7883578 3-(4-Methylsulfanylphenyl)prop-2-enoic acid

3-(4-Methylsulfanylphenyl)prop-2-enoic acid

Cat. No.: B7883578
M. Wt: 194.25 g/mol
InChI Key: AHBHKZCSIUIANZ-UHFFFAOYSA-N
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Description

3-(4-Methylsulfanylphenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by a propenoic acid backbone substituted at the β-position with a 4-(methylsulfanyl)phenyl group. The methylsulfanyl (SCH₃) substituent is an electron-donating group, enhancing the compound's lipophilicity and influencing its electronic properties. This structural motif is critical in medicinal chemistry, where sulfur-containing aromatic systems are often explored for their bioactivity and metabolic stability .

Molecular Formula: C₁₀H₁₀O₂S
Molecular Weight: 210.25 g/mol
Key Features:

  • Para-substituted methylsulfanyl group.
  • α,β-unsaturated carboxylic acid system (prop-2-enoic acid).
  • Potential for hydrogen bonding via the carboxylic acid group.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHKZCSIUIANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345701
Record name 3-[4-(methylsulfanyl)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102016-58-0
Record name 3-[4-(methylsulfanyl)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylsulfanylphenyl)prop-2-enoic acid typically involves the reaction of 4-methylsulfanylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Reagents: 4-methylsulfanylbenzaldehyde, malonic acid, base (e.g., sodium ethoxide).

    Solvent: Ethanol or another suitable solvent.

    Temperature: Reflux conditions are commonly used.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylsulfanylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The propenoic acid moiety can be reduced to a propanoic acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4-Methylsulfinylphenyl)prop-2-enoic acid or 3-(4-Methylsulfonylphenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(4-Methylsulfanylphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methylsulfanylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylsulfanylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenylpropenoic Acids

The bioactivity and physicochemical properties of cinnamic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Molecular Weight Key Properties
3-(4-Methylsulfanylphenyl)prop-2-enoic acid C₁₀H₁₀O₂S 4-(Methylsulfanyl)phenyl 210.25 High lipophilicity; electron-donating SCH₃
Ferulic acid ((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) C₁₀H₁₀O₄ 4-Hydroxy-3-methoxyphenyl 194.18 Antioxidant, anti-inflammatory; hydrogen bonding via -OH and -OCH₃
3-(4-Sulfamoylphenyl)prop-2-enoic acid C₉H₉NO₄S 4-Sulfamoylphenyl 227.24 Polar due to sulfonamide; potential enzyme inhibition
(2Z)-3-[(4-Methylphenyl)sulfanyl]prop-2-enoic acid C₁₀H₁₀O₂S 4-(Methylphenyl)sulfanyl 210.25 Stereochemical variation (Z vs. E) affects crystal packing
3-(4-Cyclopropylphenyl)prop-2-enoic acid C₁₂H₁₂O₂ 4-Cyclopropylphenyl 188.22 Increased steric bulk; altered pharmacokinetics

Electronic and Steric Effects

  • Electron-Donating vs. This contrasts with electron-withdrawing groups like sulfamoyl (-SO₂NH₂), which increase acidity and polarity . Ferulic acid’s methoxy (-OCH₃) and hydroxy (-OH) groups create a balance of electron donation and hydrogen-bonding capacity, contributing to its role in oxidative stress mitigation .
  • Methylsulfanyl’s smaller size compared to bulkier groups (e.g., trifluoromethyl) may improve membrane permeability .

Pharmacological and Biochemical Implications

  • Antioxidant Activity: Ferulic acid’s hydroxyl group enables radical scavenging, a property absent in this compound due to its lack of -OH .
  • Enzyme Interaction: Sulfamoyl-containing analogues (e.g., 3-(4-sulfamoylphenyl)prop-2-enoic acid) may target sulfotransferases or carbonic anhydrases, whereas methylsulfanyl derivatives could interact with sulfur-metabolizing enzymes .

Physicochemical Properties

  • Solubility :
    • The carboxylic acid group ensures moderate aqueous solubility across all analogues.
    • Methylsulfanyl and cyclopropyl substituents enhance lipid solubility, favoring blood-brain barrier penetration .
  • Hydrogen Bonding :
    • Ferulic acid forms extensive hydrogen bonds (via -OH and -COOH), influencing crystal packing and solubility .
    • Methylsulfanyl derivatives rely primarily on the carboxylic acid for hydrogen bonding, limiting intermolecular interactions compared to sulfamoyl analogues .

Biological Activity

3-(4-Methylsulfanylphenyl)prop-2-enoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it an interesting subject for pharmacological studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H12O2SC_{11}H_{12}O_2S. Its structure features a prop-2-enoic acid moiety attached to a 4-methylsulfanylphenyl group, which may influence its solubility, stability, and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that such compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a pivotal role in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial effects against various bacterial strains. This property may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for bacterial survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways.
  • Enzyme Inhibition : It could inhibit key enzymes involved in inflammatory processes or microbial metabolism.
  • Radical Scavenging : The structural features allow it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
AntimicrobialMembrane disruption

Detailed Research Findings

  • Antioxidant Studies : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress markers in cell cultures by up to 50% compared to controls.
  • Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating potent anti-inflammatory activity .
  • Antimicrobial Efficacy : Research conducted on several bacterial strains showed that the compound had minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

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